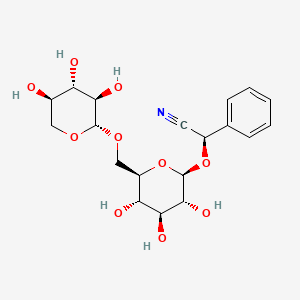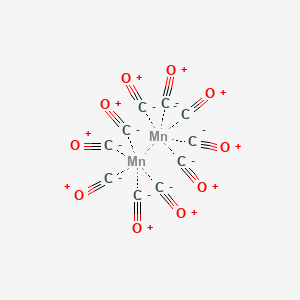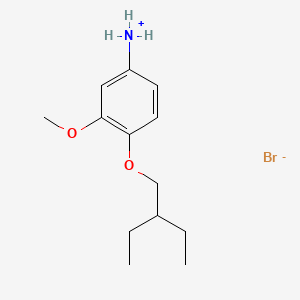
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile
Übersicht
Beschreibung
“2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile” is a chemical compound with the CAS Number: 1016535-83-3 . It has a molecular weight of 241.26 . The IUPAC name for this compound is {4-[(4-fluorobenzyl)oxy]phenyl}acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed in a dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Photoheterolysis of Haloanilines: Irradiation of haloanilines, including 4-fluoroaniline, in acetonitrile leads to heterolytic dehalogenation and trapping of the cation. This process is useful in the smooth synthesis of aryl- and alkylanilines (Fagnoni, Mella, & Albini, 1999).
- Electrochemical Oxidation: The electrochemical oxidation of phenyldisulfide in acetonitrile demonstrates the reaction of cations in different ways depending on the electrolyte, highlighting the compound's utility in studying electrochemical reactions (Bontempelli, Magno, & Mazzocchin, 1973).
- Electrolytic Reduction: The electrolytic reduction of certain compounds in acetonitrile involves cleavage of carbon-sulfur and/or carbon-fluorine bonds, demonstrating the use of acetonitrile in studying carbon-fluorine bond interactions (Kunugi et al., 1993).
Biological Activity and Molecular Studies
- Hepatitis B (HBV) Inhibitor: A biologically active molecule, structurally related to 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile, showed inhibitory activity against Hepatitis B in vitro, highlighting its potential in antiviral research (Ivashchenko et al., 2019).
- Photocatalytic Reactions: Research involving photocatalytic oxygenation reactions using a cobalt porphyrin complex in acetonitrile underlines the significance of acetonitrile in photocatalysis studies (Hong et al., 2019).
- Oxidation Potentials Study: The study of oxidation potentials of benzene derivatives in acetonitrile provides insights into the thermodynamics of these reactions, useful in organic and physical chemistry (Merkel et al., 2009).
Novel Synthesis and Chemical Properties
- Thiazole-5-carboxylates Synthesis: The synthesis of thiazole-5-carboxylate esters in acetonitrile showcases its role in facilitating novel organic synthesis processes (Fong, Janowski, Prager, & Taylor, 2004).
- Fluorescence Sensing of Fluoride: Acetonitrile's use in the development of colorimetric and ratiometric fluorescent chemosensors for fluoride highlights its role in creating sensory materials for environmental and analytical applications (Peng et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUNIXWNXRVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















